Acetamide,N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
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Properties
Molecular Formula |
C15H17N5O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N5O3S/c1-22-6-5-16-12(21)8-24-15-18-14-13(19-20-15)10-7-9(23-2)3-4-11(10)17-14/h3-4,7H,5-6,8H2,1-2H3,(H,16,21)(H,17,18,20) |
InChI Key |
VJJNHIRJFODEPT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 331.39 g/mol
- CAS Number : 603946-30-1
This structure includes an acetamide group linked to a thioether and a triazinoindole moiety, contributing to its biological properties and potential therapeutic applications.
Biological Activities
Preliminary studies indicate that Acetamide exhibits various biological activities:
- Antimicrobial Activity : It has shown moderate activity against gram-positive bacteria. The presence of methoxy groups is crucial for its effectiveness against these organisms .
- Cytotoxicity : In vitro studies suggest that Acetamide may possess cytotoxic properties against certain cancer cell lines. Further investigation is needed to understand its mechanisms of action and therapeutic potential .
- Toxicological Profile : The compound has a favorable toxicological profile, with low irritation indices and an LD50 greater than 24 g/kg, indicating a relatively safe profile for further development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship reveals that modifications to the acetamide structure can significantly influence biological activity. For instance:
| Compound Name | Unique Features | Activity |
|---|---|---|
| Acetamide, N-butyl-2-[8-fluoro-triazino-indole] | Different alkyl substituent | Higher activity against specific bacteria |
| Acetamide, N-cyclopropyl-[8-fluoro-triazino-indole] | Cyclopropyl substituent | Varied activity profiles |
| Acetamide, 2-[8-methoxy-triazino-indole] | Methoxy group instead of fluoro | Moderate activity against gram-positive bacteria |
These variations highlight the importance of functional group positioning in enhancing biological efficacy.
Case Studies
- Anticancer Studies : A study focused on the anticancer properties of related triazinoindole compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antimicrobial Screening : A comprehensive screening of various acetamide derivatives indicated that those with multiple methoxy groups exhibited enhanced antibacterial activity compared to simpler analogs. This suggests that structural complexity may be beneficial for antimicrobial efficacy .
Future Directions
Further research is essential to elucidate the precise mechanisms of action for Acetamide, particularly regarding its interaction with biological targets. Key areas for future investigation include:
- Pharmacodynamics : Understanding how Acetamide interacts at the cellular level.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
- Modification Studies : Exploring additional structural modifications to enhance potency and selectivity against target pathogens or cancer cells.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to Acetamide, N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-. For instance:
- Cytotoxicity : Research indicates that derivatives of triazole and thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship suggests that modifications to the triazine ring enhance anticancer activity. For example, compounds with specific substituents showed IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) .
Medicinal Chemistry Applications
Acetamide derivatives are being explored for their potential as:
- Antitumor Agents : The unique structural features of Acetamide, N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- position them as promising candidates for developing new anticancer therapies.
- Lead Compounds : The compound can serve as a lead structure for synthesizing new derivatives with enhanced biological activities. Modifications to the methoxyethyl and triazinoindole components may yield compounds with improved efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
